ARP 101

Descripción general

Descripción

Este compuesto tiene una fórmula molecular de C20H26N2O5S y un peso molecular de 406.50 g/mol . ARP 101 es conocido por sus diversos roles fisiológicos, incluyendo la cicatrización de heridas, la metástasis del cáncer, la angiogénesis, la remodelación de tejidos en el desarrollo y la embriogénesis .

Métodos De Preparación

La síntesis de ARP 101 implica varios pasos, comenzando con la preparación del intermedio clave, ®-N-Hidroxi-2-(N-isopropoxibi-fenil-4-ilsulfonamido)-3-metilbutanamida. Este intermedio se sintetiza a través de una serie de reacciones, incluyendo sulfonilación, amidación e hidroxilación . Las condiciones de reacción típicamente involucran el uso de disolventes orgánicos como el dimetilsulfóxido (DMSO) y el etanol, con las reacciones llevándose a cabo a temperaturas controladas . Los métodos de producción industrial para this compound son similares a la síntesis de laboratorio, pero se escalan para acomodar cantidades más grandes .

Análisis De Reacciones Químicas

ARP 101 experimenta varias reacciones químicas, incluyendo oxidación, reducción y reacciones de sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio . Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación de this compound puede conducir a la formación de sulfóxidos y sulfones, mientras que la reducción puede resultar en la formación de aminas y alcoholes .

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

ARP 101 is characterized by its unique structural features, including a sulfonyl group and a biphenyl moiety, which contribute to its biological activity. The compound has an IC50 value of approximately 0.81 nM for MMP-2, demonstrating its potency as an enzyme inhibitor. The mechanism of action primarily involves the inhibition of MMP-2, an enzyme critical in the degradation of extracellular matrix components during physiological and pathological processes such as tissue remodeling and cancer metastasis .

This compound's applications span several scientific domains, including:

Medicinal Chemistry

This compound is being investigated for its therapeutic potential in treating various conditions:

- Cancer : It has shown efficacy in inhibiting the growth of fibrosarcoma HT1080 cells in vitro, indicating potential use in cancer therapy .

- Fibrosis : The compound's ability to inhibit MMP-2 suggests it may be useful in managing fibrotic diseases by preventing excessive extracellular matrix breakdown .

Enzyme Inhibition Studies

The compound's selectivity for MMP-2 makes it an ideal candidate for studying the role of this enzyme in disease processes such as:

- Arthritis : By understanding how MMP-2 contributes to joint degradation, researchers can explore new treatments .

- Wound Healing : this compound may aid in understanding the regulation of extracellular matrix components during tissue repair processes.

Drug Development

This compound serves as a lead compound for developing new drugs targeting MMPs. Its structural characteristics can guide modifications to enhance efficacy and reduce side effects.

Case Study 1: Inhibition of Tumor Growth

A study demonstrated that this compound effectively inhibited the proliferation of fibrosarcoma cells (HT1080) with significant selectivity for MMP-2 over other metalloproteinases. This selectivity is crucial for minimizing off-target effects during treatment .

Case Study 2: Effects on Extracellular Matrix Remodeling

Research highlighted this compound's role in modulating the extracellular matrix dynamics during pathological conditions. Its inhibition of MMP-2 was shown to reduce cell migration and invasion in cancer models, suggesting potential applications in preventing metastasis .

Case Study 3: Therapeutic Potential in Fibrotic Diseases

Investigations into this compound's effects on tissue fibrosis revealed its ability to inhibit TGF-β1-induced fibrogenesis in human retinal pigment epithelial cells (ARPE19). This suggests that this compound could be a promising candidate for treating proliferative vitreoretinopathy and other fibrotic disorders .

Mecanismo De Acción

ARP 101 ejerce sus efectos inhibiendo selectivamente MMP-2, una enzima involucrada en la descomposición de la matriz extracelular . La inhibición de MMP-2 por this compound conduce a la supresión de varios procesos celulares, incluyendo la migración celular, la invasión y la angiogénesis . Los objetivos moleculares de this compound incluyen el sitio activo de MMP-2, donde se une y evita que la enzima interactúe con sus sustratos . Las vías involucradas en el mecanismo de acción de this compound incluyen la vía de la autofagia, donde this compound induce la formación de autofagosomas y la conversión de LC3I a LC3II .

Comparación Con Compuestos Similares

ARP 101 es único en su alta selectividad para MMP-2 en comparación con otros compuestos similares. Por ejemplo, this compound tiene una selectividad 600 veces mayor para MMP-2 que para MMP-1, con valores de IC50 de 0,81 nM y 486 nM, respectivamente . Otros compuestos similares incluyen el compuesto a y CGS 27023A, que tienen una menor selectividad y potencia en comparación con this compound . Además, this compound es más potente que otros inhibidores de MMP como Prinomastat y CGS 27023A, con una potencia 15,3 y 24,7 veces mayor, respectivamente .

Actividad Biológica

ARP 101, also known as a selective inhibitor of matrix metalloproteinase-2 (MMP-2), has garnered attention for its significant biological activities, particularly in cancer research and tissue remodeling processes. This article delves into the compound's mechanisms of action, selectivity, and potential therapeutic applications, supported by empirical data and case studies.

Overview of this compound

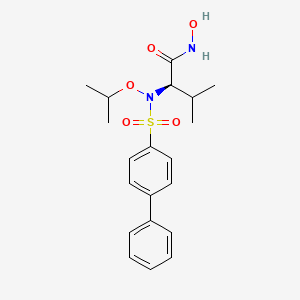

- Chemical Structure : this compound is chemically identified as (R)-N-hydroxy-2-(N-isopropoxybiphenyl-4-ylsulfonamido)-3-methylbutanamide.

- CAS Number : 849773-63-3

- Molecular Formula : C20H26N2O5S

- Purity : ≥99% .

This compound exhibits a potent inhibitory effect on MMP-2, with an IC50 value of 0.81 nM , demonstrating approximately 600-fold selectivity over MMP-1 (IC50 = 486 nM) and about 100-fold selectivity over MMP-9 . MMP-2 plays a crucial role in the degradation of the extracellular matrix, influencing various physiological and pathological processes including:

- Embryonic Development

- Tissue Remodeling

- Cancer Metastasis

The selective inhibition of MMP-2 by this compound can mitigate the adverse effects associated with excessive matrix degradation, particularly in cancerous tissues.

In Vitro Studies

- Cell Growth Inhibition :

- Regulation of Autophagy :

Case Studies

A study conducted on the effects of this compound on cell migration revealed that it effectively attenuated the migratory effects induced by miR-155, highlighting its potential role in modulating cellular responses linked to metastasis .

Comparative Efficacy Table

| Compound | Target Enzyme | IC50 (nM) | Selectivity (MMP-2/MMP-1) | Notes |

|---|---|---|---|---|

| This compound | MMP-2 | 0.81 | ~600-fold | Potent inhibitor |

| Prinomastat | MMPs | ~2000 | N/A | Less selective |

| CGS 27023A | MMPs | ~2000 | N/A | Less effective |

Clinical Implications

The selective inhibition of MMP-2 by this compound positions it as a promising candidate for therapeutic strategies aimed at diseases characterized by abnormal extracellular matrix remodeling, such as:

- Cancer Therapy : By inhibiting tumor growth and metastasis.

- Fibrosis Management : Targeting conditions where excessive matrix degradation occurs.

Propiedades

IUPAC Name |

(2R)-N-hydroxy-3-methyl-2-[(4-phenylphenyl)sulfonyl-propan-2-yloxyamino]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O5S/c1-14(2)19(20(23)21-24)22(27-15(3)4)28(25,26)18-12-10-17(11-13-18)16-8-6-5-7-9-16/h5-15,19,24H,1-4H3,(H,21,23)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGZZVIWCMGVHGV-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NO)N(OC(C)C)S(=O)(=O)C1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)NO)N(OC(C)C)S(=O)(=O)C1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60461471 | |

| Record name | (2R)-N-hydroxy-3-methyl-2-[(4-phenylphenyl)sulfonyl-propan-2-yloxyamino]butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60461471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849773-64-4 | |

| Record name | (2R)-N-hydroxy-3-methyl-2-[(4-phenylphenyl)sulfonyl-propan-2-yloxyamino]butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60461471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ARP 101 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.